molecular formula C10H8FIN2 B1399988 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole CAS No. 1339591-78-4

1-(2-fluorobenzyl)-4-iodo-1H-pyrazole

Cat. No. B1399988
CAS RN: 1339591-78-4
M. Wt: 302.09 g/mol
InChI Key: PQFKGUDPHWRREM-UHFFFAOYSA-N
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Description

“1-(2-fluorobenzyl)-4-iodo-1H-pyrazole” is a complex organic compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The compound also has iodine and fluorine atoms attached to different parts of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazole ring and the introduction of the iodine and fluorine atoms. The exact synthesis process would depend on the starting materials and the specific reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the iodine and fluorine atoms could potentially influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

As an organic compound, “1-(2-fluorobenzyl)-4-iodo-1H-pyrazole” could participate in various chemical reactions. The presence of the iodine and fluorine atoms might make the compound more reactive in certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine and fluorine atoms could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Crystal Structures

  • The compound 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole has been utilized in the synthesis and crystal structure studies of various derivatives. For example, Qi et al. (2015) developed a synthetic route for derivatives of 1H-pyrazoles, examining their crystal structures and xanthine oxidase inhibitory activity (Qi, You, Wang, & Zhang, 2015). Similarly, Yang et al. (2021) studied the synthesis and crystal structure of a related compound, focusing on its conformational and molecular structure analysis (Yang et al., 2021).

Optical and Spectroscopic Properties

  • Research by Pedrini et al. (2020) involved synthesizing fluorinated bis(pyrazoles) and analyzing their crystal, molecular structure, and spectroscopic properties. This study provides insights into the photophysical properties of such compounds (Pedrini et al., 2020).

Electrochemical Properties

  • Costea, Fafilek, and Kronberger (2014) explored the electrochemical properties of fluorinated hydrazino-pyrazoles, offering valuable insights into the behavior of these compounds in ionic liquids and their potential applications in sustainable synthesis methods (Costea, Fafilek, & Kronberger, 2014).

Potential in Organic Electronics

  • Shang et al. (2015) conducted theoretical investigations on Ir(III) complexes containing fluorinated benzyl-pyrazoles, suggesting their potential as blue-emitting materials for organic electronics (Shang, Han, Zhan, Zhou, & Zhang, 2015).

Medicinal Chemistry Applications

  • In the context of medicinal chemistry, Patel et al. (2004) synthesized derivatives of 1H-pyrazole-3-ol as potential COX-2 inhibitors, highlighting the pharmaceutical applications of these compounds (Patel, Bell, Majest, Henry, & Kolasa, 2004).

Safety and Hazards

Like all chemicals, “1-(2-fluorobenzyl)-4-iodo-1H-pyrazole” should be handled with care. The safety data sheet (SDS) for a similar compound, 1-(2-Fluorobenzyl)piperazine, suggests that it may pose certain hazards, such as being harmful if swallowed .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FIN2/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFKGUDPHWRREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution 4-iodo-1H-pyrazole (1.5 g, 7.7 mmol) in DMF (15 ml) was added potassium carbonate (3.2 g, 23.2 mmol) followed by drop wise addition of 2-fluoro benzyl bromide (2.56 g, 8.5 mmol) and stirred the reaction at RT for 15 h. The reaction was monitored by TLC (50% ethyl acetate in hexane). The reaction mixture was diluted with ice water (150 ml) and extracted with ethyl acetate (2×50 ml). The organic layer was dried over Na2SO4, and concentrated under reduced pressure to afford 2.25 g (96.56% yield) of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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